molecular formula C9H20 B146767 3,3-Dimethylheptane CAS No. 4032-86-4

3,3-Dimethylheptane

Cat. No.: B146767
CAS No.: 4032-86-4
M. Wt: 128.25 g/mol
InChI Key: BVAKDOXCVSMKHE-UHFFFAOYSA-N
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Description

3,3-Dimethylheptane is a branched alkane with the molecular formula C₉H₂₀. It is a hydrocarbon consisting of a heptane backbone with two methyl groups attached to the third carbon atom. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylheptane can be synthesized through various methods, including:

    Alkylation of Heptane: One common method involves the alkylation of heptane with methyl chloride in the presence of a strong acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature and pressure conditions to ensure the selective formation of this compound.

    Hydrogenation of Alkenes: Another method involves the hydrogenation of 3,3-dimethyl-1-heptene using a metal catalyst such as palladium on carbon. This reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve complete saturation of the double bond.

Industrial Production Methods

In an industrial setting, this compound can be produced through large-scale alkylation processes. These processes typically involve the use of continuous flow reactors and advanced separation techniques to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylheptane undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents such as potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of halogenated derivatives.

    Combustion: Like other alkanes, this compound undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Halogenating Agents: Chlorine, bromine.

    Catalysts: Aluminum chloride, palladium on carbon.

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Substitution: Halogenated alkanes.

    Combustion: Carbon dioxide, water.

Scientific Research Applications

3,3-Dimethylheptane has several applications in scientific research:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

    Biology: Studies involving the metabolic pathways of branched alkanes often use this compound as a model compound.

    Medicine: Research on the pharmacokinetics and toxicity of branched hydrocarbons may involve this compound.

    Industry: It is used in the formulation of specialty fuels and lubricants due to its unique branching structure, which affects its physical properties.

Mechanism of Action

As a hydrocarbon, 3,3-dimethylheptane primarily interacts with other molecules through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylheptane: A heptane derivative with a single methyl group attached to the third carbon atom.

    2,2-Dimethylheptane: A heptane derivative with two methyl groups attached to the second carbon atom.

    3,3-Dimethylhexane: A hexane derivative with two methyl groups attached to the third carbon atom.

Uniqueness

3,3-Dimethylheptane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of two methyl groups on the third carbon atom creates steric hindrance, affecting its reactivity and interactions with other molecules. This distinct structure makes it valuable for studying the effects of branching on hydrocarbon behavior.

Properties

IUPAC Name

3,3-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-7-8-9(3,4)6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAKDOXCVSMKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074709
Record name Heptane, 3,3-dimethyl-
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like petroleum; [Alfa Aesar MSDS]
Record name 3,3-Dimethylheptane
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CAS No.

4032-86-4
Record name 3,3-Dimethylheptane
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Record name Heptane, 3,3-dimethyl-
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Record name Heptane, 3,3-dimethyl-
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Record name 3,3-dimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3,3-Dimethylheptane?

A1: this compound is an alkane with the molecular formula C9H20. While its exact molecular weight is not provided in the paper, it can be calculated as 128.25 g/mol. The research primarily focuses on the conformational analysis of the molecule using infrared and Raman spectroscopy coupled with normal coordinate calculations. []

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